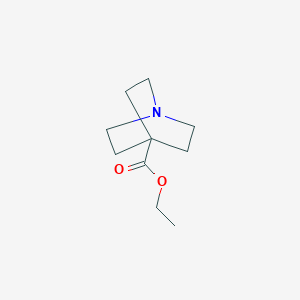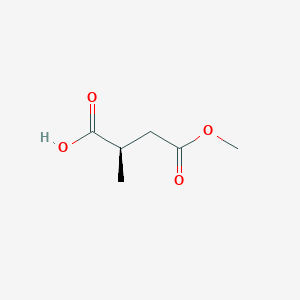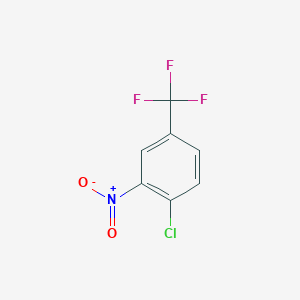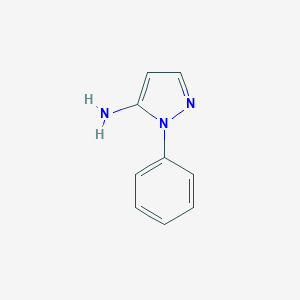
1-硬脂酰-2-亚油酰-sn-甘油
描述
科学研究应用
1-Stearoyl-2-linoleoyl-sn-glycerol has diverse applications in scientific research:
安全和危害
作用机制
Target of Action
1-Stearoyl-2-linoleoyl-sn-glycerol is a type of diacylglycerol (DAG) that contains polyunsaturated fatty acids . The primary target of this compound is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .
Mode of Action
The compound interacts with its target, PKC, by activating it . Activation of PKC has several downstream effects, including the modulation of non-selective cation channels (NSCC) activity .
Biochemical Pathways
The activation of PKC by 1-Stearoyl-2-linoleoyl-sn-glycerol affects several biochemical pathways. One of the key pathways is the Phosphoinositide pathway . In this pathway, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG remains in the plasma membrane and acts as a physiological activator of PKC .
Result of Action
The activation of PKC by 1-Stearoyl-2-linoleoyl-sn-glycerol can lead to a variety of cellular responses. For example, PKC activation can enhance the activity of non-selective cation channels (NSCC), which can affect ion homeostasis within the cell .
生化分析
Biochemical Properties
1-Stearoyl-2-linoleoyl-sn-glycerol is involved in various biochemical reactions, primarily through its role as a secondary messenger in lipid signaling pathways. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with protein kinase C (PKC), which is activated by diacylglycerols like 1-Stearoyl-2-linoleoyl-sn-glycerol. This activation triggers a cascade of cellular responses, including the regulation of growth, differentiation, and immune responses .
Cellular Effects
1-Stearoyl-2-linoleoyl-sn-glycerol influences various cellular processes and functions. It plays a pivotal role in cell signaling pathways, particularly in the activation of PKC. This activation leads to the modulation of downstream signaling cascades, affecting gene expression and cellular metabolism. The compound’s unique structure allows it to be incorporated into cellular membranes, where it interacts with phospholipids and other bioactive lipids .
Molecular Mechanism
At the molecular level, 1-Stearoyl-2-linoleoyl-sn-glycerol exerts its effects through binding interactions with biomolecules, enzyme activation, and changes in gene expression. The compound activates PKC by binding to its regulatory domain, leading to the phosphorylation of various target proteins. This phosphorylation event triggers a series of downstream signaling pathways that regulate cellular processes such as growth, differentiation, and immune responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Stearoyl-2-linoleoyl-sn-glycerol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Stearoyl-2-linoleoyl-sn-glycerol remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained activation of PKC and its associated cellular responses.
Dosage Effects in Animal Models
The effects of 1-Stearoyl-2-linoleoyl-sn-glycerol vary with different dosages in animal models. At lower doses, the compound effectively activates PKC and modulates cellular signaling pathways without causing adverse effects. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and signaling . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical and cellular responses.
Metabolic Pathways
1-Stearoyl-2-linoleoyl-sn-glycerol is involved in several metabolic pathways, including lipid signaling and metabolism. It interacts with enzymes such as diacylglycerol kinases, which phosphorylate diacylglycerols to produce phosphatidic acid. This interaction plays a role in lipid remodeling processes involved in inflammation, insulin signaling, and lipid homeostasis . The compound’s incorporation into cellular membranes also affects metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, 1-Stearoyl-2-linoleoyl-sn-glycerol is transported and distributed through interactions with transporters and binding proteins. Its hydrophobic nature allows it to remain within the plasma membrane, where it interacts with other lipids and proteins. This localization is crucial for its role in activating PKC and modulating cellular signaling pathways .
Subcellular Localization
1-Stearoyl-2-linoleoyl-sn-glycerol is primarily localized within the plasma membrane due to its hydrophobic properties. This subcellular localization is essential for its activity and function, as it allows the compound to interact with membrane-bound proteins and lipids. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, further influencing its biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-linoleoyl-sn-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids, stearic acid and linoleic acid . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired diacylglycerol.
Industrial Production Methods: In industrial settings, the production of 1-Stearoyl-2-linoleoyl-sn-glycerol involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques ensures high yield and purity of the compound .
化学反应分析
Types of Reactions: 1-Stearoyl-2-linoleoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: The linoleoyl group can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: The ester bonds can be hydrolyzed to yield free fatty acids and glycerol.
Transesterification: The compound can participate in transesterification reactions to form different diacylglycerols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Catalysts like sodium methoxide or lipases are employed.
Major Products:
Oxidation: Hydroperoxides and secondary oxidation products.
Hydrolysis: Stearic acid, linoleic acid, and glycerol.
Transesterification: Various diacylglycerols depending on the reactants used.
相似化合物的比较
1-Stearoyl-2-arachidonoyl-sn-glycerol: Contains arachidonic acid instead of linoleic acid and is known for its role in inflammatory signaling.
1-Palmitoyl-2-linoleoyl-sn-glycerol: Contains palmitic acid instead of stearic acid and is studied for its metabolic effects.
Uniqueness: 1-Stearoyl-2-linoleoyl-sn-glycerol is unique due to its specific fatty acid composition, which imparts distinct biochemical properties and functions. Its combination of stearic and linoleic acids makes it particularly relevant in studies of lipid metabolism and signaling .
属性
IUPAC Name |
[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,37,40H,3-11,13,15-17,19,21-36H2,1-2H3/b14-12-,20-18-/t37-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMZUFBKADIAKC-SKTOPKGQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501131538 | |
| Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
621.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(18:0/18:2(9Z,12Z)/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0007161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34487-26-8 | |
| Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34487-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Stearoyl-2-linoleoyl-sn-glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034487268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1S)-1-(Hydroxymethyl)-2-[(1-oxooctadecyl)oxy]ethyl (9Z,12Z)-9,12-octadecadienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501131538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(E)-6-[1,3-Dihydro-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester](/img/structure/B52867.png)
![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)


![(E)-6-[1,3-Dihydro-1-hydroxy-6-methoxy-4-[(2-methoxyethoxy)methoxy]-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid](/img/structure/B52881.png)

